

Pro8-Oxytocin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro8-Oxytocin ([Pro8]OT), a naturally occurring analog of the neuropeptide oxytocin, has garnered significant interest within the scientific community for its distinct pharmacological profile. Characterized by the substitution of a proline residue at the 8th position in place of the more common leucine, **Pro8-Oxytocin** exhibits enhanced potency and efficacy at primate oxytocin receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of **Pro8-Oxytocin**, presenting key data in a structured format to aid researchers and professionals in the field of drug development.

Chemical Structure

Pro8-Oxytocin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The substitution of proline for leucine at the 8th position is the defining characteristic of this oxytocin analog.



Identifier	Value	Source
IUPAC Name	1- ({(4R,7S,10S,13S,16S,19R)-1 9-amino-7-(2-amino-2- oxoethyl)-10-(3-amino-3- oxopropyl)-16-(4- hydroxybenzyl)-13-[(1S)-1- methylpropyl]-6,9,12,15,18- pentaoxo-1,2-dithia- 5,8,11,14,17- pentaazacycloicosan-4- yl}carbonyl)-L-prolyl-L-prolyl- glycinamide	[1]
Synonyms	[Pro8]Oxytocin, P8OT, [8- Proline]oxytocin	[1]
CAS Number	24327-19-3	[2][3]
Molecular Formula	C42H62N12O12S2	[1][3]
Molecular Weight	991.14 g/mol	[3]
Amino Acid Sequence	Cys-Tyr-Ile-Gln-Asn-Cys-Pro- Pro-Gly-NH2 (Disulfide bridge: Cys1-Cys6)	[4][5]
SMILES String	CCINVALID-LINK [C@@H]1NC(=O)INVALID- LINKNC(=O)INVALID-LINKCSSCINVALID-LINK =O)NC(=O)INVALID-LINK =O)NC1=O">C@HC(=O)N3C CC[C@H]3C(=O)NINVALID- LINKCC(C)C	Not directly found, but derived from structure

Chemical Synthesis



The synthesis of **Pro8-Oxytocin**, like other oxytocin analogs, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed. The following outlines a generalized experimental protocol based on the Fmoc strategy, which is widely used for peptide synthesis. [6][7]

General Solid-Phase Peptide Synthesis Workflow



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Caption: Generalized workflow for Solid-Phase Peptide Synthesis of Pro8-Oxytocin.

Detailed Experimental Protocol (Fmoc Strategy)

Materials:

- · Rink-Amide resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Washing solvent: DMF, DCM (Dichloromethane)



- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)
- Cyclization reagent: Iodine in methanol
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

- Resin Swelling: The Rink-Amide resin is swelled in DMF for 30 minutes.
- First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin using HBTU and DIPEA in DMF. The reaction is monitored for completion (e.g., using a ninhydrin test).
- Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.
- Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
- Cleavage and Side-Chain Deprotection: The fully assembled peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail.[8]
- Oxidative Cyclization: The linear peptide is dissolved in a dilute solution of methanol, and a solution of iodine in methanol is added dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.
- Purification: The crude cyclic peptide is purified by preparative RP-HPLC to yield Pro8-Oxytocin with high purity.[8]
- Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Signaling Pathways

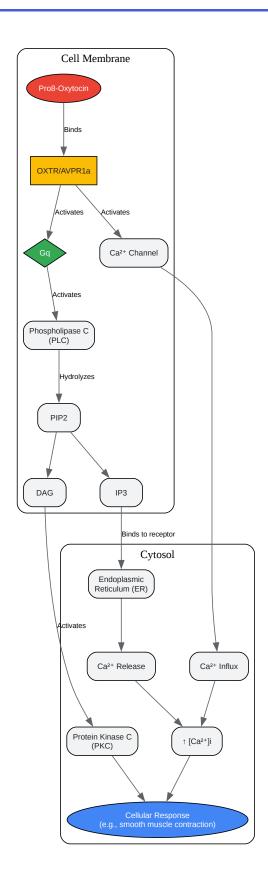






Pro8-Oxytocin exerts its biological effects by binding to and activating oxytocin receptors (OXTR) and, to a lesser extent, vasopressin 1a receptors (AVPR1a).[9][10] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.





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Caption: Pro8-Oxytocin signaling through the Gq-PLC pathway.



The primary signaling pathway for **Pro8-Oxytocin** upon binding to OXTR involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[11] This initiates the following cascade:

- Activation of Phospholipase C (PLC): Activated Gq stimulates PLC.
- Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the
 release of stored calcium (Ca²⁺) into the cytoplasm. Receptor activation can also lead to the
 opening of plasma membrane calcium channels, resulting in Ca²⁺ influx.[3] The subsequent
 increase in intracellular calcium concentration is a key event in many of oxytocin's
 physiological effects.[2][12]
- Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.

Pro8-Oxytocin also shows signaling through Gi/o pathways, which can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as Ca²⁺-activated K⁺ channels.[11]

Quantitative Pharmacological Data

Pro8-Oxytocin generally exhibits a higher binding affinity and greater potency at primate oxytocin receptors compared to the more common Leu8-Oxytocin. The following tables summarize key quantitative data from comparative studies.

Table 1: Competitive Binding Affinities (Ki, nM) at Primate AVPR1a[9]

Ligand	Human AVPR1a	Macaque AVPR1a	Marmoset AVPR1a
Pro8-Oxytocin	8.7	23.8	176
Leu8-Oxytocin	15.8	30.0	247
Arginine Vasopressin (AVP)	0.6	1.2	0.9



Table 2: Competitive Binding Affinities (IC50, nM) at Primate OXTRs[13]

Ligand	Human OXTR	Macaque OXTR	Marmoset OXTR	Titi Monkey OXTR
Pro8-Oxytocin	20	40	150	190
Leu8-Oxytocin	90	70	400	960
Arginine Vasopressin (AVP)	520	460	2900	3900

Table 3: Potency for Calcium Signaling (EC50, pM) at Primate OXTRs[13]

Ligand	Human OXTR	Macaque OXTR	Marmoset OXTR	Titi Monkey OXTR
Pro8-Oxytocin	70	1340	50	600
Leu8-Oxytocin	130	2100	160	1000
Arginine Vasopressin (AVP)	230	7800	430	4900

Conclusion

Pro8-Oxytocin represents a significant natural variant of oxytocin with distinct pharmacological properties, most notably its enhanced interaction with primate oxytocin receptors. Understanding its chemical structure, synthesis, and signaling pathways is crucial for leveraging its potential in therapeutic applications and for advancing our knowledge of the oxytocinergic system. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this potent neuropeptide.



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